Urb602

Description

Properties

IUPAC Name |

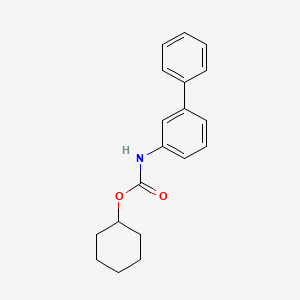

cyclohexyl N-(3-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVUFQYJOSFTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450611 | |

| Record name | URB602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565460-15-3 | |

| Record name | Carbamic acid, N-[1,1′-biphenyl]-3-yl-, cyclohexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565460-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | URB-602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565460153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URB602 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URB-602 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8371SFA9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to URB602: A Monoacylglycerol Lipase Inhibitor

Abstract

This compound, chemically identified as [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a widely studied compound known for its inhibitory action on monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound effectively increases the levels of endogenous 2-AG, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the 2-AG signaling pathway.[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, selectivity profile, detailed experimental protocols, and its effects on endocannabinoid signaling.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary lipid signaling molecules are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While AEA is primarily degraded by fatty acid amide hydrolase (FAAH), 2-AG is hydrolyzed predominantly by monoacylglycerol lipase (MAGL).[4] The targeted inhibition of MAGL presents a therapeutic strategy to amplify 2-AG signaling for potential treatment of inflammatory, pain, and neurodegenerative disorders.[4][5]

This compound was one of the first compounds identified as a selective MAGL inhibitor.[4][6] It has been instrumental in elucidating the functions of 2-AG by blocking its deactivation and amplifying its intrinsic actions.[1] Studies have demonstrated that this compound can produce anti-inflammatory and anti-nociceptive effects in animal models, often mediated by cannabinoid receptors CB1 and CB2.[1][4]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | cyclohexyl N-(3-phenylphenyl)carbamate[7] |

| Synonyms | [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester |

| CAS Number | 565460-15-3[7][8] |

| Molecular Formula | C₁₉H₂₁NO₂[7][8] |

| Molecular Weight | 295.4 g/mol [7][8] |

| Appearance | Crystalline solid[8] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml[8] |

Mechanism of Action

This compound inhibits MAGL through a noncompetitive and partially reversible mechanism.[3][9] Unlike many carbamate-based inhibitors that act by irreversibly carbamoylating the catalytic serine of their target enzyme, structure-activity relationship (SAR) studies and dialysis experiments suggest that this compound does not form a covalent bond with MAGL.[3][9] Instead, it is believed to bind to the enzyme in a manner that allosterically reduces its catalytic efficiency. The inhibition is rapid, and while some studies point to its partial reversibility, it is not considered a classic irreversible inhibitor.[3][6]

Quantitative Inhibitory Data

The potency of this compound has been evaluated in various systems, with results showing some variability. This discrepancy may be attributed to differences in experimental conditions, such as the use of purified recombinant enzyme versus cell or tissue homogenates.

| Target Enzyme | System / Species | IC₅₀ Value | Reference |

| MAGL | Purified recombinant rat MGL | 223 ± 63 µM | [3][9] |

| MAGL | Recombinant MGL in HeLa cells | 81 ± 13 µM | [3] |

| MAGL | Rat brain cytosol (2-OG hydrolysis) | 25 µM | [10] |

| MAGL | Rat brain | 28 µM | [6] |

| FAAH | Rat brain membranes (AEA hydrolysis) | 17 µM | [10][11] |

| FAAH | - | > 100 µM | [8] |

Note: IC₅₀ is the half-maximal inhibitory concentration. 2-OG is 2-oleoylglycerol, a substrate used to measure MAGL activity.

Selectivity Profile

The selectivity of this compound is a subject of debate in the scientific literature. Initial studies reported that this compound selectively inhibits MAGL over FAAH, with in vivo microinjections increasing 2-AG levels without affecting AEA.[1][4] This functional selectivity has been observed in hippocampal slice cultures as well.[3][9][12]

However, other in vitro studies have challenged this selectivity, demonstrating that this compound can inhibit both MAGL and FAAH with similar potencies (IC₅₀ values of 25 µM and 17 µM, respectively).[10][11] This lack of selectivity in certain in vitro assays suggests that the observed in vivo specificity might be due to other factors, such as differential enzyme accessibility or the lower level of inhibition required to elevate 2-AG compared to AEA.[10] Therefore, while this compound is a useful tool, its potential for off-target effects on FAAH should be considered when interpreting results, especially at higher concentrations.[6][12]

Signaling Pathway and Experimental Workflow

Endocannabinoid Signaling Pathway Modulation by this compound

The following diagram illustrates the synthesis and degradation of 2-AG and the point of intervention for this compound. Inhibition of MAGL leads to an accumulation of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2).

Caption: this compound inhibits MAGL, preventing 2-AG degradation and enhancing endocannabinoid signaling.

Experimental Workflow for MAGL Inhibitor Evaluation

This diagram outlines a typical workflow for characterizing a novel MAGL inhibitor, from initial enzymatic assays to in vivo functional studies.

Caption: A logical workflow for the preclinical evaluation of a potential MAGL inhibitor like this compound.

Experimental Protocols

Protocol: In Vitro MAGL Activity Assay (Fluorometric)

This protocol is a representative method for measuring MAGL activity based on established techniques.[13][14]

Objective: To determine the rate of MAGL-catalyzed hydrolysis of a fluorogenic substrate and to assess the inhibitory potential of a test compound like this compound.

Materials:

-

Human recombinant MAGL or tissue homogenate (e.g., rat brain cytosol)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[15]

-

Fluorogenic Substrate: e.g., 4-Nitrophenylacetate (NPA) or a 2-AG analog like AA-HNA.

-

Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known potent MAGL inhibitor (e.g., JZL184).

-

96-well black, flat-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Preparation: Prepare serial dilutions of the test inhibitor (this compound) and the positive control in the solvent. The final solvent concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[15]

-

Enzyme and Inhibitor Incubation:

-

To each well, add 150 µL of Assay Buffer.

-

Add 10 µL of the diluted enzyme solution.

-

Add 10 µL of the test inhibitor dilution, positive control, or solvent (for vehicle control and 100% activity wells).

-

For background wells, add 160 µL of Assay Buffer and 10 µL of solvent (no enzyme).[15]

-

Incubate the plate for 30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]

-

-

Initiation of Reaction: Add 10-20 µL of the fluorogenic substrate solution to all wells to start the reaction. The final substrate concentration should be near its Km value for MAGL.[15]

-

Measurement: Immediately place the plate in the reader and measure the increase in fluorescence (or absorbance for NPA) at appropriate excitation/emission wavelengths over a period of 10-30 minutes, taking readings at 1-minute intervals.[13][15]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the reaction rate (slope) for each concentration in the linear range of the reaction.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Measurement of Endocannabinoid Levels by LC-MS/MS

This protocol provides a general workflow for quantifying 2-AG and AEA in biological samples.

Objective: To measure the concentration of 2-AG and AEA in tissues or cells following treatment with this compound.

Materials:

-

Biological Sample (e.g., brain tissue, cultured cells).

-

Internal Standards: Deuterated 2-AG (d5-2-AG or d8-2-AG) and AEA (d4-AEA).[16]

-

Extraction Solvent: e.g., Acetonitrile or a 2:1:1 mixture of chloroform:methanol:Tris buffer.

-

LC-MS/MS system (Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer).

Procedure:

-

Sample Collection and Homogenization:

-

Rapidly collect the tissue or cell sample and immediately freeze it in liquid nitrogen to halt enzymatic activity.

-

Weigh the frozen sample and homogenize it in the cold extraction solvent containing the internal standards.

-

-

Lipid Extraction:

-

Perform a lipid extraction, for example, by adding chloroform and water to the homogenate, vortexing, and centrifuging to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture).

-

Inject the sample into the LC-MS/MS system.

-

Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution.

-

Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard (Selected Reaction Monitoring - SRM).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of authentic standards.

-

Calculate the concentration of 2-AG and AEA in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

-

Summary and Conclusion

This compound is a foundational tool in the study of the endocannabinoid system. Its primary action is the inhibition of MAGL, which leads to elevated levels of 2-AG and subsequent enhancement of endocannabinoid signaling.[1][3] This activity has been linked to significant anti-inflammatory and anti-nociceptive effects in preclinical models.[1][17]

However, researchers and drug developers must be aware of its limitations. This compound exhibits relatively modest potency, with IC₅₀ values in the micromolar range.[3][10] Furthermore, its selectivity for MAGL over FAAH is questionable, with several in vitro studies demonstrating comparable inhibition of both enzymes.[10][11] Despite this, its functional selectivity in certain biological systems makes it a valuable, albeit imperfect, probe for exploring the therapeutic potential of MAGL inhibition. Newer, more potent, and selective MAGL inhibitors have since been developed, but the foundational research conducted with this compound was critical in validating MAGL as a viable therapeutic target.

References

- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C19H21NO2 | CID 10979337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lack of selectivity of this compound for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

URB602 and 2-Arachidonoylglycerol (2-AG) Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound URB602 and its role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). It delves into the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental methodologies.

Introduction to 2-Arachidonoylglycerol (2-AG) and its Degradation

2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2 and is the most abundant endocannabinoid in the brain.[1][2] It plays a crucial role in a variety of physiological processes, including retrograde signaling at synapses, neuroinflammation, and pain perception.[3][4] The biological actions of 2-AG are tightly regulated by its on-demand synthesis and rapid degradation.

The primary enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (MAGL), a serine hydrolase that hydrolyzes 2-AG into arachidonic acid and glycerol.[5] Fatty acid amide hydrolase (FAAH), the principal enzyme for anandamide degradation, can also hydrolyze 2-AG, although MAGL is considered the predominant pathway for 2-AG inactivation in the nervous system.[1][6] The inhibition of these enzymes, particularly MAGL, presents a therapeutic strategy to enhance and prolong the signaling of 2-AG.

This compound: A Modulator of 2-AG Degradation

This compound, with the chemical name [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a carbamate derivative that has been investigated for its effects on the endocannabinoid system.[7][8] It has been characterized as an inhibitor of MAGL, thereby increasing the endogenous levels of 2-AG.[7]

Mechanism of Action

This compound inhibits MAGL through a noncompetitive and at least partially reversible mechanism.[8] This distinguishes it from some other carbamate-based inhibitors that act via irreversible carbamoylation of the enzyme's active site serine.[8] The noncompetitive nature of its inhibition suggests that this compound binds to a site on the MAGL enzyme that is distinct from the substrate-binding site.

Selectivity Profile

The selectivity of this compound for MAGL over FAAH is a subject of some debate in the scientific literature. Some studies have reported that this compound selectively inhibits MAGL with little to no effect on FAAH activity at concentrations that inhibit MAGL.[7] This selectivity is a desirable characteristic for a pharmacological tool intended to specifically study the effects of elevated 2-AG levels. However, other reports suggest that this compound lacks significant selectivity and can inhibit both MAGL and FAAH at similar concentrations.[9][10] This discrepancy may be due to different experimental conditions, such as the source of the enzymes (recombinant vs. native) and the specific assay parameters used.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against MAGL and FAAH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Enzyme | Source | Substrate | IC50 (µM) | Reference |

| MAGL | Rat Brain Cytosol | 2-Oleoylglycerol | 25 | [10] |

| MAGL | Rat Brain Recombinant | 2-Oleoylglycerol | 75 | [9] |

| MAGL | Human Recombinant | 2-Oleoylglycerol | ~30 | [9] |

| MAGL | Purified Recombinant Rat | Not Specified | 223 ± 63 | [11] |

| FAAH | Rat Brain Membranes | Anandamide | 17 | [10] |

| FAAH | Rat Brain | Anandamide | >100 | [7] |

Table 1: In Vitro Inhibitory Activity of this compound against Monoacylglycerol Lipase (MAGL)

| Enzyme | Source | Substrate | IC50 (µM) | Reference |

| FAAH | Rat Brain Membranes | Anandamide | 17 | [10] |

| FAAH | Rat Brain | Anandamide | >100 | [7] |

Table 2: In Vitro Inhibitory Activity of this compound against Fatty Acid Amide Hydrolase (FAAH)

Signaling Pathways

2-AG Synthesis and Degradation Pathway

2-AG is synthesized on-demand in the postsynaptic neuron. The process is initiated by the activation of Gq-coupled receptors, such as metabotropic glutamate receptors (mGluRs), which leads to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is subsequently hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.

Once synthesized, 2-AG acts as a retrograde messenger, diffusing across the synaptic cleft to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release. The signaling is terminated by the degradation of 2-AG, primarily by presynaptically located MAGL, into arachidonic acid and glycerol. This compound inhibits this final degradation step.

Caption: 2-AG Synthesis, Retrograde Signaling, and Degradation Pathway.

Experimental Protocols

In Vitro MAGL Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on MAGL activity. Specific parameters may need to be optimized depending on the enzyme source and substrate used.

Materials:

-

Purified recombinant MAGL or brain homogenate containing MAGL

-

This compound

-

Radiolabeled substrate (e.g., [³H]2-oleoylglycerol or [¹⁴C]2-arachidonoylglycerol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare dilutions of the MAGL enzyme source in assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

Incubation: In microcentrifuge tubes, pre-incubate the enzyme preparation with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate to each tube.

-

Reaction Termination: After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol).

-

Extraction and Quantification: Separate the radiolabeled product from the unreacted substrate using liquid-liquid extraction. Quantify the radioactivity in the aqueous phase (containing the radiolabeled glycerol product) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema Model)

This protocol outlines an experimental workflow to evaluate the anti-inflammatory effects of this compound in an animal model.

Caption: Experimental Workflow for In Vivo Anti-inflammatory Study.

Conclusion

This compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of the endocannabinoid 2-AG. By inhibiting MAGL, this compound elevates endogenous 2-AG levels, leading to a range of biological effects, including anti-inflammatory and analgesic properties. While questions regarding its selectivity persist, careful experimental design and interpretation of results can provide significant insights into the therapeutic potential of modulating 2-AG degradation. The information and protocols provided in this guide are intended to support researchers in the design and execution of their studies in this promising area of drug discovery and development.

References

- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 2. scielo.br [scielo.br]

- 3. graphviz.org [graphviz.org]

- 4. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nuchemsciences.com [nuchemsciences.com]

- 8. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

URB602: A Technical Guide to its Modulation of the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB602, chemically identified as biphenyl-3-ylcarbamic acid cyclohexyl ester, is a compound that has garnered significant interest within the scientific community for its ability to modulate the endocannabinoid system (ECS). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on endocannabinoid signaling, and detailed methodologies for its preclinical evaluation. This compound primarily acts as an inhibitor of monoacylglycerol lipase (MGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MGL, this compound elevates the endogenous levels of 2-AG, thereby potentiating its effects at cannabinoid receptors. However, its selectivity profile, particularly concerning fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide (AEA), has been a subject of investigation, with some studies indicating a lack of selectivity at higher concentrations. This guide consolidates the current understanding of this compound, presenting quantitative data on its enzymatic inhibition, its influence on endocannabinoid levels, and detailed protocols for key in vitro and in vivo experimental assays. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in the modulation of the endocannabinoid system.

Mechanism of Action

This compound exerts its effects on the endocannabinoid system primarily by inhibiting the enzymatic activity of monoacylglycerol lipase (MGL).[1][2][3][4] MGL is a serine hydrolase that plays a crucial role in terminating the signaling of 2-AG by hydrolyzing it into arachidonic acid and glycerol.[5] The inhibition of MGL by this compound leads to an accumulation of 2-AG in various tissues, including the brain.[1][2][3][4] This elevation of endogenous 2-AG levels enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects.[6][7]

Studies have characterized the inhibition of MGL by this compound as rapid, noncompetitive, and partially reversible.[1][2][3][8][9] Dialysis experiments have suggested that this compound does not act via irreversible carbamoylation of the MGL active site, a mechanism observed with some other carbamate-based enzyme inhibitors.[1][2][3]

While this compound is often described as an MGL inhibitor, its selectivity is a critical consideration. Several studies have reported that this compound can also inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide (AEA). This lack of selectivity has been observed in vitro, with some studies reporting similar IC50 values for both MGL and FAAH.[10][11][12] However, in vivo studies have shown that at certain doses, this compound can selectively elevate 2-AG levels without significantly affecting AEA levels.[4][6][13] This discrepancy may be attributed to differences in experimental conditions, tissue types, and the concentrations of this compound used.

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. va.gov [va.gov]

- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Endocannabinoid-Hydrolyzing Enzyme Expressed by Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opto.umontreal.ca [opto.umontreal.ca]

URB602: A Technical Whitepaper on the Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB602, chemically identified as biphenyl-3-ylcarbamic acid cyclohexyl ester, is a notable small molecule inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Initially investigated in the mid-2000s, this compound was among the first generation of MGL inhibitors and has been instrumental in elucidating the physiological roles of 2-AG signaling in the central nervous system and periphery.[2][3] This document provides a comprehensive technical overview of this compound, including its discovery and history, mechanism of action, quantitative data, and detailed experimental protocols.

Discovery and History

The development of this compound emerged from research focused on modulating the endocannabinoid system by inhibiting the degradation of its key signaling lipids. The research groups of Hohmann and Piomelli were pivotal in the initial characterization of this compound as an MGL inhibitor around 2005.[2][3][4] These early studies demonstrated that by inhibiting MGL, this compound could elevate levels of 2-AG in the brain, thereby potentiating its effects on cannabinoid receptors.[2][5] While this compound showed promise as a tool compound, its characterization also revealed limitations, including moderate potency and a lack of complete selectivity over the related enzyme fatty acid amide hydrolase (FAAH), which degrades the other major endocannabinoid, anandamide.[6] Despite these limitations, this compound has been widely used in preclinical studies to investigate the therapeutic potential of MGL inhibition for various conditions, including pain, inflammation, and neurological disorders.[2][5]

The synthesis of this compound and its analogs, such as cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters, has been described in the literature, often involving the reaction of a substituted biphenyl alcohol with cyclohexyl isocyanate.[1][7][8][9][10]

Mechanism of Action

This compound functions as a noncompetitive and partially reversible inhibitor of MGL.[11][12] Unlike irreversible inhibitors that form a stable covalent bond with the enzyme's active site, the interaction of this compound with MGL is, to some extent, transient.[12] This inhibition of MGL leads to a significant increase in the concentration of its primary substrate, 2-AG, in various tissues.[2][6] The elevated 2-AG levels subsequently enhance the activation of cannabinoid receptors, primarily the CB1 receptor in the central nervous system, leading to a range of physiological effects.[5]

Quantitative Data

The inhibitory activity of this compound on MGL and its cross-reactivity with FAAH have been quantified in numerous studies. The reported IC50 values can vary depending on the experimental conditions, such as the enzyme source (recombinant vs. native tissue) and the substrate used in the assay.

| Target Enzyme | Inhibitor | IC50 Value (µM) | Enzyme Source | Reference(s) |

| Monoacylglycerol Lipase (MGL) | This compound | 223 ± 63 | Purified recombinant rat MGL | [11][12] |

| Monoacylglycerol Lipase (MGL) | This compound | ~28 | Rat brain MGL | [13] |

| Monoacylglycerol Lipase (MGL) | This compound | 5.0 | Neuronal MGL | [6] |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | 4.5 | BV-2 cell FAAH | [6] |

Experimental Protocols

MGL Inhibition Assay (using a natural substrate)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against MGL using the natural substrate 2-arachidonoylglycerol (2-AG). The readout is the quantification of the hydrolysis product, arachidonic acid (AA), by HPLC-MS/MS.

Materials:

-

Human or rodent MGL enzyme preparation (purified recombinant protein or tissue homogenate)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4

-

This compound or other test compounds dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

2-Arachidonoylglycerol (2-AG) substrate solution (0.4 mM in assay buffer)

-

Arachidonic acid (AA) standard for calibration curve

-

HPLC-MS/MS system

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube or a 96-well plate, add 150 µL of the assay buffer.

-

Add 10 µL of the MGL enzyme solution (e.g., 1.25 µg/mL).

-

Add 10 µL of the this compound solution at various concentrations (or vehicle control).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding 10 µL of the 2-AG substrate solution.

-

Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant for the amount of arachidonic acid produced using a validated HPLC-MS/MS method.

-

Construct a dose-response curve and calculate the IC50 value for this compound.

In Vivo Assessment of Anti-Inflammatory Effects in a Murine Model

This protocol describes a general procedure to evaluate the anti-inflammatory and anti-nociceptive effects of this compound in a carrageenan-induced paw edema model in mice.[5]

Materials:

-

Male C57BL/6J mice

-

This compound dissolved in a suitable vehicle (e.g., 10% DMSO, 1 drop of Tween 80 for every 2-3 mg of compound, and 90% saline)

-

Lambda-carrageenan solution (e.g., 1% in saline)

-

Plehysmometer for measuring paw volume

-

Plantar test apparatus for assessing thermal hyperalgesia

-

CB1 and CB2 receptor antagonists (e.g., rimonabant and SR144528) for mechanistic studies

Procedure:

-

Preventive Regimen: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before inducing inflammation.

-

Therapeutic Regimen: Induce inflammation first and then administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes after the carrageenan injection.

-

Induction of Inflammation: Inject a small volume (e.g., 20 µL) of carrageenan solution into the plantar surface of the right hind paw.

-

Assessment of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 2, 4, and 24 hours).

-

Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus at different time points.

-

Mechanistic Studies: To determine the involvement of cannabinoid receptors, administer selective antagonists (e.g., rimonabant or SR144528) 15 minutes before the administration of this compound.

-

Analyze the data to determine the dose-dependent effects of this compound on inflammation and pain, and the contribution of cannabinoid receptors to these effects.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits MGL, increasing 2-AG levels and enhancing retrograde signaling.

Experimental Workflow

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. escholarship.org [escholarship.org]

- 11. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]

URB602: A Technical Guide to its Partially Reversible Binding Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of URB602, a compound instrumental in the study of the endocannabinoid system. A key focus is its partially reversible interaction with its primary enzymatic target, monoacylglycerol lipase (MGL), and its off-target activity at fatty acid amide hydrolase (FAAH). This document outlines the quantitative binding affinities, detailed experimental protocols for assessing these interactions, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Inhibition Data

The inhibitory activity of this compound has been characterized against its primary target, MGL, and the related enzyme FAAH. The following table summarizes the key quantitative data for easy comparison.

| Target Enzyme | Source | IC50 Value (µM) | Inhibition Type | Binding Mechanism |

| Monoacylglycerol Lipase (MGL) | Purified Recombinant Rat MGL | 223 ± 63[1][2] | Noncompetitive[1][2] | Partially Reversible[1][2] |

| Monoacylglycerol Lipase (MGL) | Recombinant MGL in HeLa Cells | 81 ± 13 | Not Specified | Partially Reversible |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Membranes | ~17 | Not Specified | Weaker, Off-Target |

Core Binding Characteristics

This compound is recognized as a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. A defining feature of its interaction with MGL is its partially reversible binding. This characteristic was demonstrated through dialysis experiments where the inhibitory effect of this compound on MGL activity was partially reversed after extensive dialysis, suggesting that the inhibitor does not form a permanent covalent bond with the enzyme[1]. The inhibition is also characterized as noncompetitive , indicating that this compound binds to a site on the enzyme distinct from the active site where 2-AG binds.

While this compound is selective for MGL, it also exhibits weaker, off-target inhibition of fatty acid amide hydrolase (FAAH), the enzyme that primarily degrades the endocannabinoid anandamide. However, its potency against FAAH is significantly lower than its activity at MGL.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the biological context and experimental investigation of this compound's activity, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Protocol 1: Monoacylglycerol Lipase (MGL) Activity Assay

This protocol is adapted from methods used to determine the inhibitory effect of this compound on MGL activity.

Objective: To measure the rate of MGL-catalyzed hydrolysis of a substrate and determine the inhibitory potency (IC50) of this compound.

Materials:

-

Purified recombinant MGL or cell/tissue homogenate containing MGL.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radiolabeled substrate: [³H]-2-oleoylglycerol ([³H]-2-OG) or [³H]-2-arachidonoylglycerol ([³H]-2-AG).

-

This compound stock solution (in DMSO).

-

Scintillation cocktail.

-

Quenching solution (e.g., chloroform/methanol 2:1).

-

Microcentrifuge tubes.

-

Scintillation counter.

Procedure:

-

Enzyme Preparation: Dilute the MGL-containing preparation to the desired concentration in ice-cold Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

-

Pre-incubation: In microcentrifuge tubes, add a small volume of the enzyme preparation and an equal volume of the this compound dilution or vehicle. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate to each tube. The final substrate concentration should be near its Km value for MGL.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an excess volume of cold quenching solution.

-

Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled product (e.g., [³H]-oleic acid or [³H]-arachidonic acid) will partition into the organic phase, while the unreacted substrate remains in the aqueous phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Dialysis for Determining Inhibitor Reversibility

This protocol outlines the general procedure to assess the reversibility of enzyme inhibition by this compound.

Objective: To determine if the inhibition of MGL by this compound is reversible, partially reversible, or irreversible.

Materials:

-

Purified MGL.

-

This compound solution.

-

Vehicle control (e.g., DMSO).

-

Dialysis tubing with an appropriate molecular weight cutoff (MWCO) that retains the enzyme but allows the inhibitor to pass through.

-

Large volume of dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Magnetic stirrer and stir bar.

-

Materials for MGL activity assay (as described in Protocol 1).

Procedure:

-

Enzyme-Inhibitor Incubation:

-

In one tube, incubate a concentrated solution of purified MGL with a high concentration of this compound (sufficient to achieve near-maximal inhibition).

-

In a parallel tube, incubate the same concentration of MGL with the vehicle control.

-

Allow the incubations to proceed for a sufficient time to ensure binding equilibrium is reached.

-

-

Dialysis Setup:

-

Load the enzyme-inhibitor mixture into a sealed dialysis bag.

-

Load the enzyme-vehicle mixture into a separate, identical dialysis bag.

-

-

Dialysis:

-

Place both dialysis bags in a large beaker containing a large volume of cold dialysis buffer.

-

Stir the buffer gently on a magnetic stirrer in a cold room or on ice (e.g., 4°C).

-

Perform dialysis for an extended period (e.g., 24 hours), with several changes of the dialysis buffer to ensure complete removal of the unbound inhibitor from the dialysis bag.

-

-

Post-Dialysis Activity Measurement:

-

After dialysis, carefully remove the contents of each dialysis bag.

-

Measure the MGL activity of the sample that was incubated with this compound and the sample that was incubated with the vehicle control using the MGL Activity Assay (Protocol 1).

-

-

Data Analysis and Interpretation:

-

Irreversible Inhibition: If the enzyme activity in the this compound-treated sample remains significantly inhibited compared to the control, the inhibition is considered irreversible.

-

Reversible Inhibition: If the enzyme activity in the this compound-treated sample is fully restored to the level of the control, the inhibition is reversible.

-

Partially Reversible Inhibition: If the enzyme activity in the this compound-treated sample is partially restored but remains lower than the control, the inhibition is partially reversible, as is the case with this compound[1].

-

This guide provides a comprehensive technical overview of the partially reversible binding of this compound, offering valuable data and methodologies for researchers in the field of endocannabinoid pharmacology and drug development.

References

- 1. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Urb602 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urb602, a selective inhibitor of monoacylglycerol lipase (MAGL), has emerged as a valuable pharmacological tool for investigating the role of the endocannabinoid system in inflammation and pain. By preventing the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound potentiates the activation of cannabinoid receptors, primarily the CB2 receptor, which is predominantly expressed on immune cells. This leads to the attenuation of inflammatory responses. These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound in common mouse models of inflammation.

Data Presentation

Table 1: this compound Dosage and Efficacy in the Carrageenan-Induced Paw Edema Model

| Dosage (mg/kg) | Administration Route | Vehicle | Treatment Regimen | Key Findings | Reference |

| 1, 5, 10 | Intraperitoneal (i.p.) | 10% DMSO, 1 drop Tween 80 per 2-3 mg this compound, 90% saline | 30 minutes before carrageenan injection | Dose-dependent reduction in paw edema. 10 mg/kg abolished edema at 2 hours.[1] | [1] |

| 10 | Intraperitoneal (i.p.) | 10% DMSO, 1 drop Tween 80 per 2-3 mg this compound, 90% saline | 30 minutes after carrageenan injection | Partially counteracted established edema (approx. 60% reduction at 2 hours).[1] | [1] |

Table 2: this compound in a Neuropathic Pain Model (Partial Nerve Ligation)

| Dosage (µg) | Administration Route | Vehicle | Treatment Regimen | Key Findings | Reference |

| 25 | Subcutaneous (s.c.) into paw | Normal saline with 2.5% DMSO | 15 minutes before pain tests, 11 days post-surgery | Alleviated mechanical allodynia and thermal hyperalgesia. |

Signaling Pathway of this compound Anti-Inflammatory Action

Caption: this compound inhibits MAGL, increasing 2-AG levels and CB2 receptor activation.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol details the induction of acute local inflammation in the mouse paw and the assessment of the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 1 drop of Tween 80 for every 2-3 mg of this compound, topped up with 90% saline)[2]

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Male Swiss mice (20-25 g)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, free access to food and water) for at least one week before the experiment.

-

This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 5, and 10 mg/mL for a 10 mL/kg injection volume).

-

Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each mouse using a plethysmometer or the thickness with digital calipers before any injections.

-

This compound Administration:

-

Preventive Regimen: Administer this compound (or vehicle for the control group) via intraperitoneal (i.p.) injection 30 minutes before the carrageenan injection.[1]

-

Therapeutic Regimen: Administer this compound (or vehicle) i.p. 30 minutes after the carrageenan injection to assess its effect on established inflammation.[1]

-

-

Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Edema Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline measurement. The percentage of inhibition of edema by this compound treatment can be calculated relative to the vehicle-treated control group.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain through nerve injury and the evaluation of this compound's analgesic effects.

Materials:

-

This compound

-

Vehicle (e.g., normal saline containing 2.5% DMSO)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures (e.g., 4-0)

-

Von Frey filaments for assessing mechanical allodynia

-

Plantar test apparatus for assessing thermal hyperalgesia

-

Male C57BL/6 mice

Procedure:

-

Animal Acclimatization: As described in Protocol 1.

-

CCI Surgery:

-

Anesthetize the mouse.

-

Make a small incision on the lateral side of the mid-thigh of the right hind limb.

-

Expose the sciatic nerve by blunt dissection of the biceps femoris muscle.

-

Place three loose ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.

-

Close the muscle and skin layers with sutures.

-

For the sham group, expose the sciatic nerve without ligation.

-

-

Post-operative Care: Allow the mice to recover for at least 24 hours. Monitor for any signs of distress. Neuropathic pain behaviors typically develop within a week.

-

This compound Preparation: Prepare this compound in the chosen vehicle.

-

Behavioral Testing:

-

Acclimatization: Place the mice in the testing apparatus (e.g., elevated mesh platform for Von Frey testing) for at least 15-30 minutes before each testing session to allow for acclimatization.

-

Baseline Measurement: Establish baseline mechanical and thermal sensitivity before this compound administration.

-

This compound Administration: Administer this compound (e.g., 25 µg in 10 µL) subcutaneously into the dorsal surface of the operated paw 15 minutes before behavioral testing.

-

Mechanical Allodynia: Use Von Frey filaments of increasing force to stimulate the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

-

Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal. A cut-off time should be used to prevent tissue damage.

-

-

Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) between this compound-treated and vehicle-treated groups.

Experimental Workflow Diagrams

Caption: Workflow for the carrageenan-induced paw edema model.

Caption: Workflow for the chronic constriction injury model.

References

- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of URB602 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB602 is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] By inhibiting MGL, this compound elevates the levels of 2-AG, making it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for pain and inflammation.[1][5][6] Proper preparation of a this compound stock solution is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for preparing this compound stock solutions in dimethyl sulfoxide (DMSO), including information on its chemical properties, mechanism of action, storage, and application.

This compound Chemical and Physical Properties

This compound, also known as ([1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester), is a crystalline solid.[4][7] Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₂ | [4][7][8] |

| Molar Mass | 295.4 g/mol | [4][8] |

| Appearance | Crystalline Solid | [7] |

| Solubility in DMSO | 30 mg/mL | [4] |

| Solubility in DMF | 30 mg/mL | [4] |

| Solubility in Ethanol | 10 mg/mL | [4] |

| Storage (Solid) | -20°C | [4] |

| Stability (Solid) | ≥ 4 years | [4] |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the serine hydrolase monoacylglycerol lipase (MGL).[2] MGL is the key enzyme that deactivates the endocannabinoid 2-arachidonoylglycerol (2-AG) by hydrolyzing it into arachidonic acid and glycerol.[9] The inhibition of MGL by this compound leads to an accumulation of 2-AG in tissues, thereby enhancing endocannabinoid signaling.[1][2][5] Studies have shown that this compound elevates 2-AG levels in brain slices without affecting the levels of anandamide, another major endocannabinoid.[1][10]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment

-

This compound powder (CAS: 565460-15-3)

-

Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filter-barrier pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care and wear appropriate gloves.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Step-by-Step Procedure

-

Equilibrate Reagents : Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation of moisture.

-

Calculate Required Mass : Use the following formula to determine the mass of this compound needed.

-

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molar Mass ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mM × 1 mL × 295.4 g/mol / 1000 = 2.954 mg

-

-

Weigh this compound : Carefully weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Add Solvent : Add the calculated volume of DMSO to the tube containing the this compound powder.

-

Example: Add 1 mL of DMSO for a final 10 mM solution.

-

-

Dissolve Compound : Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for short intervals to aid dissolution.

-

Aliquot : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11]

-

Store : Store the aliquots in a tightly sealed container at -20°C or -80°C, protected from light.

Data Presentation: Example Stock Solution Calculations

This table provides calculations for preparing common stock solution concentrations of this compound.

| Final Concentration | Final Volume | Molar Mass ( g/mol ) | Required Mass of this compound | Volume of DMSO |

| 10 mM | 1 mL | 295.4 | 2.954 mg | 1 mL |

| 10 mM | 5 mL | 295.4 | 14.77 mg | 5 mL |

| 30 mM | 1 mL | 295.4 | 8.862 mg | 1 mL |

| 101.56 mM (30 mg/mL) | 1 mL | 295.4 | 30 mg | 1 mL |

Note: 30 mg/mL is the reported maximum solubility in DMSO and corresponds to approximately 101.56 mM.[4]

Application and Use of Stock Solution

In Vitro Dilutions (Cell-Based Assays)

For cell culture experiments, the DMSO stock solution is diluted in the culture medium to the final working concentration. It is crucial to keep the final concentration of DMSO low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[11][12][13]

-

Example : To prepare a 100 µM working solution from a 10 mM stock:

-

Perform a 1:100 dilution.

-

Add 10 µL of the 10 mM stock solution to 990 µL of culture medium.

-

This results in a final DMSO concentration of 0.1%.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]

-

In Vivo Dilutions

For administration in animal models, the DMSO stock is often diluted in a vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS). Due to the poor aqueous solubility of this compound, co-solvents or emulsifying agents may be necessary.

-

Example Formulation : A study on a murine inflammation model prepared this compound by first dissolving it in 10% DMSO, adding a drop of Tween 80 to maintain solubility, and then diluting the mixture with 90% saline for intraperitoneal injection.[10]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the this compound compound and its solutions.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | ≥ 4 years | Keep vial tightly sealed and protected from light.[4] |

| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[14] |

| DMSO Stock Solution | -80°C | Up to 2 years | Preferred for long-term storage.[11][14] |

| Working Solution | 4°C / Room Temp | Use same day | Prepare fresh from stock solution before each experiment.[14] |

Note: Before use, allow vials to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture contamination.

References

- 1. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C19H21NO2 | CID 10979337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. THE ENDOCANNABINOID ENZYME MONOACYLGLYCEROL LIPASE: DEVELOPMENT OF A NEW FLUORESCENT ASSAY AND NOVEL INHIBITORS [air.unimi.it]

- 10. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes: URB602 in Carrageenan-Induced Paw Edema

Introduction

URB602, also known as [1,1′-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a selective, non-competitive inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound effectively increases the endogenous levels of 2-AG, thereby amplifying its physiological effects.[1][3] This mechanism has been leveraged to explore the therapeutic potential of this compound in various pathological models, including inflammation and pain.[1][2][3]

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay used for evaluating the anti-inflammatory properties of novel compounds.[4][5][6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a robust, acute, and non-immune inflammatory response.[5][7] This response is characterized by cardinal signs of inflammation such as edema (swelling), hyperalgesia, and erythema, driven by the release of pro-inflammatory mediators.[4][5]

These application notes provide a detailed overview of the administration of this compound in the carrageenan-induced paw edema model, summarizing key quantitative data and providing comprehensive experimental protocols for researchers in drug development and inflammation biology.

Mechanism of Action: Signaling Pathway

The anti-inflammatory effect of this compound is primarily mediated through the enhancement of the endocannabinoid system. This compound inhibits MAGL, leading to an accumulation of 2-AG. This elevated 2-AG then activates cannabinoid receptor 2 (CB2), which is known to modulate inflammatory responses. Studies have demonstrated that the anti-edema effect of this compound is exclusively reversed by a CB2 receptor antagonist (SR144528), confirming the critical role of this receptor in its mechanism of action.[1][2]

Experimental Protocols

This section details the methodology for investigating the effects of this compound in a murine model of carrageenan-induced paw edema.[1]

Animal Model

-

Species: Male Swiss albino mice.[1]

-

Weight: 25-30g.[8]

-

Housing: Housed in standard polypropylene cages at a controlled temperature (24 ± 2 °C) and humidity (60-70%) with a 12-hour light-dark cycle.[8]

-

Diet: Standard laboratory diet and water provided ad libitum. Food should be withdrawn 12 hours prior to the experiment.[8]

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before experimentation.

Materials and Reagents

-

This compound ([1,1′-biphenyl]-3-yl-carbamic acid, cyclohexyl ester)

-

λ-Carrageenan (Type IV)

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

Saline (0.9% NaCl)

Preparation of this compound Solution

-

Dissolve this compound first in 10% dimethylsulfoxide (DMSO).[1]

-

Add a drop of Tween 80 for every 2–3 mg of the compound to maintain its solubility.[1]

-

Dilute the solution with 90% saline to achieve the final desired concentrations (e.g., for doses of 1, 5, and 10 mg/kg).[1]

-

The vehicle control solution should consist of the same DMSO, Tween 80, and saline mixture without this compound.[1]

Experimental Procedure: Carrageenan-Induced Paw Edema

The following workflow outlines both preventive and therapeutic administration regimens.

Detailed Steps:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer before any injections.[9]

-

Drug Administration (Preventive Regimen): Administer this compound (1, 5, or 10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.[1][2]

-

Induction of Edema: Inject 50-100 μl of 1% λ-carrageenan solution (suspended in saline) into the intraplantar surface of the right hind paw.[1][9]

-

Drug Administration (Therapeutic Regimen): For the therapeutic protocol, administer this compound (10 mg/kg) or vehicle i.p. 30 minutes after the carrageenan injection.[1][2]

-

Edema Measurement: Measure the paw volume again at specific time points after carrageenan injection, typically at 2 and 24 hours.[1]

-

Data Calculation: The degree of edema is calculated as the difference in volume between the right (carrageenan-injected) and left (contralateral) paws.[1] The percentage inhibition of edema can be calculated relative to the vehicle-treated control group.

Quantitative Data Summary

Systemic administration of this compound has been shown to elicit a dose-dependent anti-edema effect in the carrageenan-induced paw edema model.[1] The compound is effective in both preventive and therapeutic regimens.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Regimen | Dose (mg/kg, i.p.) | Time Post-Carrageenan | Effect on Paw Edema | Citation |

|---|---|---|---|---|

| Preventive | 1 mg/kg | 2 hours | No significant reduction. | [1] |

| 5 mg/kg | 2 hours | Significant reduction in edema. | [1] | |

| 24 hours | Effect still present. | [1] | ||

| 10 mg/kg | 2 hours | Edema completely abolished. | [1] | |

| 24 hours | Effect still present. | [1] | ||

| Therapeutic | 10 mg/kg | 2 hours | Partial reduction of established edema (approx. 60%). | [1] |

| | | 24 hours | The partial reduction effect remained unaltered. |[1] |

Note: The preventive regimen involves administering this compound 30 minutes before carrageenan, while the therapeutic regimen involves administration 30 minutes after carrageenan.[1]

This compound demonstrates significant anti-inflammatory activity in the carrageenan-induced paw edema model. Its efficacy is dose-dependent and is mediated by the inhibition of MAGL and subsequent activation of CB2 receptors. The compound is effective not only in preventing the onset of inflammation but also in treating an established inflammatory state. These protocols and data provide a robust framework for researchers to further investigate the therapeutic potential of MAGL inhibitors like this compound for acute inflammatory conditions. It is important to note that doses should be selected to be devoid of psychoactive effects, which are typically observed at higher concentrations (e.g., 20 mg/kg in mice).[1]

References

- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocannabinoid metabolism and uptake: novel targets for neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 6. Carrageenan-induced paw edema: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: URB602 in the Formalin Test for Nociception

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of URB602, a monoacylglycerol lipase (MGL) inhibitor, in the formalin test, a widely used preclinical model of inflammatory pain. This compound enhances the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) by preventing its degradation.[1][2][3] This leads to the modulation of nociceptive signaling, primarily through the activation of cannabinoid receptors CB1 and CB2.[3][4] The formalin test induces a biphasic pain response, with an initial neurogenic phase followed by a later inflammatory phase, making it a valuable tool to assess the efficacy of potential analgesics.[5][6][7]

Mechanism of Action of this compound in Nociception

This compound is a selective inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By inhibiting MGL, this compound leads to an accumulation of 2-AG in the synaptic cleft and surrounding tissues.[8][9] This elevated 2-AG then acts on cannabinoid receptors, primarily CB1 and CB2, to produce its pharmacological effects. In the context of nociception, the activation of these receptors, particularly in the peripheral and central nervous systems, leads to a reduction in pain signaling.[2][3][10] Studies have shown that the antinociceptive effects of this compound in the formalin test are mediated by both CB1 and CB2 receptors.[3][11]

Data Presentation: Efficacy of this compound in the Formalin Test

The following table summarizes the quantitative data from studies investigating the antinociceptive effects of this compound in the formalin test.

| Species | Administration Route | Dose Range | Effect on Phase 1 (Early Phase) | Effect on Phase 2 (Late Phase) | ED50 (Phase 1) | ED50 (Phase 2) | Reference |

| Rat | Intra-paw (i.paw) | 0.001 - 600 µg | Dose-dependent decrease in pain behavior | Dose-dependent decrease in pain behavior | 120 ± 51.3 µg | 66 ± 23.9 µg | [11][12] |

| Mouse | Intraplantar (i.pl.) | Not specified | Antinociceptive effect observed | Antinociceptive effect observed | Not Reported | Not Reported | [2] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Vehicle (e.g., dimethyl sulfoxide (DMSO), saline)

-

Formalin solution (1-5% in saline)

-

Experimental animals (rats or mice)

-

Syringes and needles for administration

-

Observation chambers

-

Timer

Experimental Protocol for the Formalin Test with this compound

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

1. Animal Acclimatization and Handling:

- House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

- Handle the animals for several days prior to the experiment to minimize stress-induced analgesia.

2. This compound Preparation and Administration:

- Dissolve this compound in a suitable vehicle to the desired concentrations.

- Administer this compound or vehicle to the animals. The route of administration (e.g., intra-paw, intraperitoneal) and the pre-treatment time before the formalin injection should be consistent. A common pre-treatment time is 15-30 minutes.[1][2]

3. Formalin Injection:

- Briefly restrain the animal.

- Inject a standard volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of the hind paw.[13]

4. Behavioral Observation:

- Immediately after the formalin injection, place the animal in an observation chamber.

- Record the cumulative time spent licking or flinching the injected paw.

- Observations are typically divided into two phases:

- Phase 1 (Early Phase): 0-5 minutes post-formalin injection.[5][6] This phase is characterized by acute neurogenic pain.

- Phase 2 (Late Phase): 15-40 minutes post-formalin injection.[5] This phase reflects inflammatory pain.

5. Data Analysis:

- Calculate the total time spent licking or flinching for each phase.

- Compare the results from the this compound-treated groups with the vehicle-treated control group.

- Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway of this compound in Nociception

Caption: Signaling pathway of this compound in modulating nociception.

Experimental Workflow for this compound in the Formalin Test

References

- 1. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of monoacylglycerol lipase by this compound showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opto.umontreal.ca [opto.umontreal.ca]

- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Endocannabinoid System and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]